molecular formula C11H14Cl2N2 B1468399 1-(3,5-Dichlorobenzyl)pyrrolidin-3-amine CAS No. 1249894-18-5

1-(3,5-Dichlorobenzyl)pyrrolidin-3-amine

Cat. No. B1468399
CAS RN: 1249894-18-5
M. Wt: 245.14 g/mol
InChI Key: MTKGAOHASHGFFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dichlorobenzyl)pyrrolidin-3-amine, also known as DCBP, is a synthetic compound of the pyrrolidine family. It is an organic compound that is used for scientific research and lab experiments. DCBP has been studied for its biochemical and physiological effects, as well as its potential applications in medical research.

Scientific Research Applications

Medicinal Chemistry: Antiviral and Anticancer Agents

This compound has potential applications in medicinal chemistry, particularly in the synthesis of antiviral and anticancer agents. Its structure could be utilized to develop new molecules that target specific receptors or enzymes associated with viral replication or cancer cell proliferation .

Agriculture: Plant Growth Regulation

In agriculture, derivatives of this compound could be explored for their role in plant growth and development. Research could focus on its use as a synthetic analog of plant hormones, influencing processes like seed germination, flowering, and fruiting .

Material Science: Polymer Synthesis

The chemical structure of 1-(3,5-Dichlorobenzyl)pyrrolidin-3-amine might be valuable in material science for the synthesis of novel polymers with specific properties, such as increased durability or enhanced thermal stability .

Environmental Science: Pollutant Degradation

Environmental science could benefit from this compound in the study of pollutant degradation. It could serve as a catalyst or a structural model for designing enzymes that break down harmful environmental pollutants .

Biochemistry: Enzyme Inhibition

In biochemistry, this compound could be used to study enzyme inhibition. It may mimic the structure of substrates or intermediate states in enzymatic reactions, providing insights into enzyme function and aiding in the design of inhibitors .

Pharmacology: Drug Development

Pharmacologically, 1-(3,5-Dichlorobenzyl)pyrrolidin-3-amine could be a precursor in the development of new drugs. Its structure could be modified to enhance drug delivery, reduce toxicity, or improve efficacy against various diseases .

properties

IUPAC Name

1-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2/c12-9-3-8(4-10(13)5-9)6-15-2-1-11(14)7-15/h3-5,11H,1-2,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKGAOHASHGFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dichlorobenzyl)pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.